molecular formula C6H4F8N2O2 B1296699 Octafluoroadipamide CAS No. 355-66-8

Octafluoroadipamide

Número de catálogo B1296699
Número CAS: 355-66-8
Peso molecular: 288.1 g/mol
Clave InChI: SVURUIRNGAQISR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Octafluoroadipamide is a chemical compound that belongs to the group of perfluoroalkyl amides . It has a CAS Number of 355-66-8 and a molecular weight of 288.1 . The IUPAC name for this compound is 2,2,3,3,4,4,5,5-octafluorohexanediamide .


Molecular Structure Analysis

The molecular formula of Octafluoroadipamide is C6H4F8N2O2 . The InChI code for this compound is 1S/C6H4F8N2O2/c7-3(8,1(15)17)5(11,12)6(13,14)4(9,10)2(16)18/h(H2,15,17)(H2,16,18) .


Physical And Chemical Properties Analysis

Octafluoroadipamide has a molecular weight of 288.1 g/mol . The density of this compound is estimated to be 1.665 g/cm3 . It has a melting point of 240-242ºC (dec.) (lit.) .

Aplicaciones Científicas De Investigación

Clinical Use in Treating Sulfonylurea-Induced Hypoglycemia

Octreotide, a compound similar to Octafluoroadipamide, has been clinically tested for treating sulfonylurea-induced hypoglycemia. A case study demonstrated that subcutaneous octreotide effectively suppressed stimulated endogenous insulin secretion, preventing recurrent hypoglycemia without adverse effects. This suggests a significant role for octreotide in managing severe and refractory cases of sulfonylurea-induced hypoglycemia (Krentz et al., 1993).

Gastroenterological Disease Therapy

In the field of gastroenterology, the study of multicomponent agents like Octafit, which may include components similar to Octafluoroadipamide, is ongoing. These agents are being developed for the prevention and treatment of diseases like chronic hepatitis, gastric ulcers, and cholecystitis. The research shows that these agents may inhibit lipid oxidation and stabilize biological membranes, offering potential therapeutic benefits (Ferubko, 2020).

Treatment of Hepatorenal Syndrome

Another application is observed in treating type 1 hepatorenal syndrome (HRS) using a combination of medications, including octreotide. The administration of octreotide showed an impressive improvement in renal plasma flow, glomerular filtration rate, and urinary sodium excretion in patients with HRS. This study underlines the effectiveness and safety of octreotide in the treatment of type 1 HRS in cirrhotic patients (Angeli et al., 1999).

Role in Optical Coherence Tomography (OCT)

Optical coherence tomography, abbreviated as OCT (though not directly related to Octafluoroadipamide), has revolutionized various clinical specialties, including ophthalmology. It provides real-time information on tissue structure and function, assisting in diagnosing diseases, evaluating progression, and assessing response to therapy. This technology has broad applications in clinical research and manufacturing (Fujimoto & Swanson, 2016).

Safety And Hazards

Octafluoroadipamide is classified as a skin irritant and can cause serious eye irritation . It may also cause respiratory irritation . Safety instructions include avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment . When heated to decomposition, it emits toxic fumes of Fí and NOx .

Propiedades

IUPAC Name

2,2,3,3,4,4,5,5-octafluorohexanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F8N2O2/c7-3(8,1(15)17)5(11,12)6(13,14)4(9,10)2(16)18/h(H2,15,17)(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVURUIRNGAQISR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(=O)N)(F)F)(F)F)(F)F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80310730
Record name Octafluoroadipamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80310730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octafluoroadipamide

CAS RN

355-66-8
Record name 355-66-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231449
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Octafluoroadipamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80310730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3,4,4,5,5-Octafluorohexanediamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octafluoroadipamide
Reactant of Route 2
Octafluoroadipamide
Reactant of Route 3
Reactant of Route 3
Octafluoroadipamide
Reactant of Route 4
Octafluoroadipamide
Reactant of Route 5
Octafluoroadipamide
Reactant of Route 6
Octafluoroadipamide

Citations

For This Compound
6
Citations
JC Kissel, IA Titaley, DJ Muensterman… - … science & technology, 2023 - ACS Publications
… Nazaroff protocol also cautioned that their approach to permeability estimation performs poorly for compounds with log K ow < 0.01, which was true in the case of octafluoroadipamide …
Number of citations: 4 pubs.acs.org
A Kreutz, MS Clifton, WM Henderson, MG Smeltz… - Toxics, 2023 - mdpi.com
Concern over per- and polyfluoroalkyl substances (PFAS) has increased as more is learned about their environmental presence, persistence, and bioaccumulative potential. The limited …
Number of citations: 2 www.mdpi.com
R Daily, D Minakata - Environmental Science: Water Research & …, 2022 - pubs.rsc.org
Advanced reduction processes (ARPs) that generate reactive electrons in homogeneous solution and heterogeneous electrochemical or catalytic processes are effective in degrading …
Number of citations: 6 pubs.rsc.org
P Urben - 2017 - books.google.com
Bretherick's Handbook of Reactive Chemical Hazards, Eighth Edition presents the latest updates on the unexpected, but predictable, loss of containment and explosion hazards from …
Number of citations: 900 books.google.com
JR Ladd - 1949 - search.proquest.com
PURDUE UNIVERSITY Page 1 PURDUE UNIVERSITY THIS IS TO CERTIFY THAT THE THESIS PREPARED UNDER MY SUPERVISION by__________John Robert Ladd en title d …
Number of citations: 2 search.proquest.com
MS Falou - 1985 - search.proquest.com
This work describes the synthesis and characterisation of a number of bistrifluoromethylamino-oxy substituted aromatic and heterocyclic compounds, and an Investigation of the thermal …
Number of citations: 0 search.proquest.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.